molecular formula C10H9N5S2 B13368118 3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368118
M. Wt: 263.3 g/mol
InChI Key: TYCAZNIGNABSKM-UHFFFAOYSA-N
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Description

Methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[3,4-b][1,3,4]thiadiazole core . This method is catalyst-free and eco-friendly, making it suitable for sustainable synthesis.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, mechanochemical methods involving the reaction of azinium-N-imines with nitriles in the presence of copper acetate have been explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may act as a carbonic anhydrase inhibitor by coordinating with the zinc ion in the enzyme’s active site . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of three distinct heterocyclic rings, which imparts a broad range of biological activities and synthetic versatility. This structural complexity allows for specific interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H9N5S2

Molecular Weight

263.3 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H9N5S2/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3

InChI Key

TYCAZNIGNABSKM-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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